Drotaveraldine

Smooth Muscle Pharmacology PDE4 Inhibition Calcium Channel Blockade

(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone, commonly referred to as Drotaveraldine, is a synthetic isoquinoline derivative with a molecular weight of 411.49 g/mol and the molecular formula C24H29NO5. It is primarily recognized as the major active metabolite of the antispasmodic drug Drotaverine.

Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
CAS No. 54088-62-9
Cat. No. B587403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrotaveraldine
CAS54088-62-9
Synonyms(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone;  _x000B_Dihydroperparaldine; 
Molecular FormulaC24H29NO5
Molecular Weight411.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-10,13-15H,5-8,11-12H2,1-4H3
InChIKeyGWEJBCQISYBHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What is (6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone (CAS 54088-62-9)?


(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone, commonly referred to as Drotaveraldine, is a synthetic isoquinoline derivative with a molecular weight of 411.49 g/mol and the molecular formula C24H29NO5 [1][2]. It is primarily recognized as the major active metabolite of the antispasmodic drug Drotaverine . Pharmacologically, it functions as a selective inhibitor of phosphodiesterase type 4 (PDE4), thereby preventing the degradation of cyclic adenosine monophosphate (cAMP) in smooth muscle cells . In addition, Drotaveraldine exhibits L-type voltage-dependent calcium channel (L-VDCC) blocking properties, contributing to its spasmolytic effects [3]. Due to its defined role as a key metabolite and degradation product, it is a critical analytical reference standard in pharmaceutical quality control [4].

Why Drotaveraldine (CAS 54088-62-9) Cannot Be Substituted by Generic PDE4 or Antispasmodic Analogs


Simply substituting Drotaveraldine with other PDE4 inhibitors or isoquinoline derivatives is scientifically unsound. Unlike generic PDE4 inhibitors, Drotaveraldine possesses a unique dual mechanism of action: selective PDE4 inhibition and direct L-VOCC blockade [1]. For instance, while the PDE inhibitor theophylline lacks the ability to inhibit inward Ca2+ flux, Drotaveraldine behaves like classic L-VOCC blockers, preventing calcium store replenishment and contraction [2][3]. This dual-target profile translates to superior smooth muscle relaxation compared to single-mechanism alternatives like papaverine, from which it is structurally derived but therapeutically distinct [4]. Furthermore, its specific metabolic origin from Drotaverine makes it an irreplaceable reference standard for impurity profiling and pharmacokinetic studies, a role no generic analog can fulfill [5].

Quantitative Evidence: How Drotaveraldine (CAS 54088-62-9) Outperforms Analogs in Key Assays


Superior Airway Smooth Muscle Relaxation vs. Theophylline

Drotaveraldine demonstrates significantly greater potency as an airway smooth muscle relaxant compared to the PDE inhibitor theophylline. This enhanced effect is attributed to its combined L-VOCC blocking and PDE inhibitory potential, a dual mechanism absent in theophylline [1].

Smooth Muscle Pharmacology PDE4 Inhibition Calcium Channel Blockade

Dual Mechanism: PDE4 Inhibition and L-VOCC Blockade

Unlike theophylline, which acts solely as a PDE inhibitor, Drotaveraldine exhibits both PDE4 inhibition and direct L-type voltage-operated calcium channel (L-VOCC) blockade. In functional models, Drotaveraldine, like the L-VOCC blockers nifedipine or diltiazem, inhibited KCl-induced inward Ca2+-induced contraction in a concentration-dependent fashion, while theophylline had no effect on KCl-evoked contractions [1].

Calcium Signaling Phosphodiesterase Inhibition Smooth Muscle Physiology

L-Type Calcium Channel Binding Affinity vs. Classic Blockers

Drotaveraldine directly binds to L-type calcium channels in uterine smooth muscle, exhibiting IC50 values comparable to classic calcium channel blockers. It inhibits the specific binding of [3H]nitrendipine and [3H]diltiazem with IC50 values of 5.6 µM and 2.6 µM, respectively [1].

Calcium Channel Pharmacology Receptor Binding Uterine Smooth Muscle

PDE4D3 Inhibition: Defined Potency for Target Engagement Studies

Drotaveraldine inhibits the human PDE4D3 isoform with an IC50 of 3,280 nM (3.28 µM) [1]. This defined potency establishes a benchmark for studying PDE4-dependent cAMP signaling and provides a clear comparator for screening novel PDE4 inhibitors.

Enzymology PDE4 Inhibition Drug Discovery

Essential Reference Standard for Drotaverine Impurity Profiling

Drotaveraldine is a critical impurity reference standard for the quality control of Drotaverine active pharmaceutical ingredient (API). In stability studies, it is detected as the main degradation product of Drotaverine, with levels reaching 0.3%, well below the 0.5% limit for known impurities [1]. Its use as a reference standard is compliant with regulatory guidelines for ANDA and DMF submissions [2].

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Cytostatic Activity in Tumor Cell Lines

Drotaveraldine exhibits cytostatic effects on several human tumor cell lines and nonmalignant mouse fibroblasts, with EC50 values as low as 3.0 µM observed in SRB assays for HT-29 human colorectal carcinoma cells . This property is not typically observed with other PDE4 inhibitors like theophylline.

Oncology Cytostatic Assays Drug Repurposing

Optimal Use Cases for Drotaveraldine (CAS 54088-62-9) Based on Quantitative Evidence


Smooth Muscle Pharmacology: Dual-Target Reference Standard

Researchers studying airway or uterine smooth muscle relaxation should utilize Drotaveraldine as a reference compound that combines PDE4 inhibition and L-VOCC blockade. Its established ED50 (22–44 µM) in airway tissue [1] and IC50 (2.6–5.6 µM) for L-VOCC binding in uterine tissue [2] provide clear benchmarks for evaluating novel dual-mechanism antispasmodics. This makes it superior to single-target controls like theophylline or nifedipine in experiments aiming to dissect the interplay between cAMP and calcium signaling.

Pharmaceutical Quality Control: Impurity Reference Standard

Analytical development and QC laboratories involved in Drotaverine API or finished product testing must source Drotaveraldine as a primary reference standard. It is the main degradation product identified in stability studies, detected at 0.3% [3]. Its use is essential for developing and validating HPLC methods compliant with ICH Q2(R2) and Q3B(R2) guidelines, ensuring accurate impurity profiling for ANDA and DMF submissions [4].

Calcium Channel Pharmacology: Tool for L-VOCC Studies

In binding assays aimed at characterizing L-type voltage-operated calcium channels, Drotaveraldine serves as a valuable tool compound with defined affinity (IC50 = 2.6 µM vs. [3H]diltiazem and 5.6 µM vs. [3H]nitrendipine) [2]. This allows for competitive displacement studies and the exploration of allosteric interactions at the L-VOCC complex, particularly in uterine smooth muscle models.

Enzymology: PDE4D3 Inhibitor Reference

For enzymatic screening of PDE4 isoforms, Drotaveraldine provides a moderate-potency reference (IC50 = 3.28 µM for PDE4D3) [5]. This is useful for establishing assay windows in high-throughput screens where strong inhibition (e.g., with rolipram or apremilast) might mask subtle compound effects. It also serves as a comparator in structure-activity relationship (SAR) studies of isoquinoline-based PDE4 inhibitors.

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